Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester
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Overview
Description
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is a chemical compound with the molecular formula C24H49NO4. It is an ester derivative of octadecanoic acid (stearic acid) and is known for its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester typically involves the esterification of octadecanoic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to a temperature of around 130-160°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester product. After the reaction is complete, the product is purified through distillation or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .
Scientific Research Applications
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, personal care products, and as an emulsifying agent in various industrial applications .
Mechanism of Action
The mechanism of action of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester involves its interaction with biological membranes and proteins. The ester group can undergo hydrolysis to release octadecanoic acid and 2-[(2-hydroxyethyl)amino]ethanol, which can then interact with cellular components. The compound may also modulate signaling pathways and molecular targets involved in inflammation and microbial activity .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2-hydroxyethyl ester: This compound is similar in structure but lacks the amino group.
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, making it more hydrophilic.
Uniqueness
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63833-80-7 |
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Molecular Formula |
C22H45NO3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3 |
InChI Key |
QZEJJPSZCXBLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO |
Origin of Product |
United States |
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